N'-(5-溴-2-羟基苯亚甲基)-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

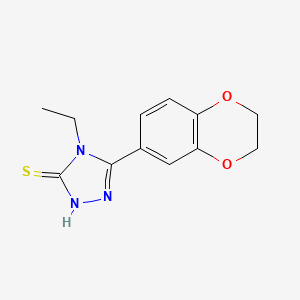

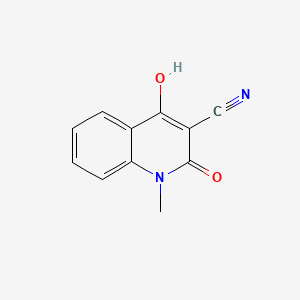

“N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” is a chemical compound that belongs to the class of hydrazone derivatives . It has been studied for its potential applications in various fields .

Synthesis Analysis

Hydrazone derivatives like “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” are typically prepared by the reaction of aldehydes with hydrazine compounds .Molecular Structure Analysis

The molecular structure of “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” has been determined using techniques such as X-ray single crystal structural determination . The compound has been crystallized from absolute methanol and 95% ethanol, yielding unsolvated and monohydrate forms of the compound .Chemical Reactions Analysis

“N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” has been studied as an inhibitor of X70 carbon steel corrosion in aggressive 1 M HCl environment . The inhibition efficiency was found to increase with increase in the concentration of the compound but decreased with rise in temperature .科学研究应用

1. Synthesis of Transition Metal Mononuclear Complexes The compound has been used in the synthesis of six new transition metal mononuclear complexes . The complexes were prepared by reacting the ligand with the appropriate metal salt in methanol solutions . The zinc complex was characterized using elemental analysis, IR and UV spectroscopies, conductance measurement, fluorescence, and room temperature magnetic susceptibility measurement .

X-ray Structure Determination

The compound has been used in X-ray structure determination of the Zinc (II) complex . The zinc compound crystallizes in the tetragonal space group I41/cd . The molecules are linked together by multiple hydrogen bond interaction resulting in a three-dimensional network .

Synthesis of Hydrazone Derivatives

The compound has been used in the synthesis of a new hydrazone derivative, N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (BFBH) . The compound was prepared and crystallized from absolute methanol and 95% ethanol, yielding unsolvated and monohydrate forms of the compound .

Crystal Structures Determination

The compound has been used in the determination of crystal structures of N’-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide in unsolvated and monohydrate forms . The unsolvated form of the compound crystallizes in the monoclinic space group P21/c . The monohydrate forms of the compound crystallizes in the monoclinic space group P21/c .

5. Inhibitor of X70 Carbon Steel Corrosion A new Schiff base, N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide (NBHI), has been synthesized and studied as an inhibitor of X70 carbon steel (CS) corrosion in an aggressive 1 M HCl environment .

Electrochemical Studies

The compound has been used in electrochemical impedance spectroscopy (EIS) tests, potentiodynamic polarization (PDP), and scanning electron .

未来方向

The future directions for the study of “N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide” could involve further exploration of its potential applications, particularly in the field of corrosion inhibition . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

属性

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSKKESWMADMGR-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide | |

Q & A

Q1: What are the key structural features of N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide based on the research findings?

A1: The research paper, "N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate" [], characterizes the crystal structure of the title compound. Key findings include:

- Planarity: The two benzene rings within the hydrazone molecule are nearly coplanar, with a dihedral angle of only 5.8° [].

- Intramolecular Hydrogen Bonding: An intramolecular O—H⋯N hydrogen bond exists, forming an S(6) ring motif within the molecule [].

- Intermolecular Interactions: The compound interacts with methanol solvent molecules via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds link the molecules, creating chains along the crystallographic a axis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B603401.png)

![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)

![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)

![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)

![5-bromo-N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B603409.png)

![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603410.png)

![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)